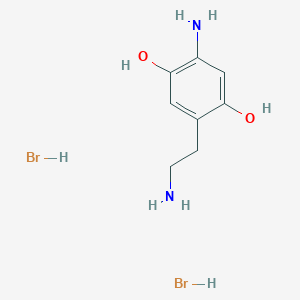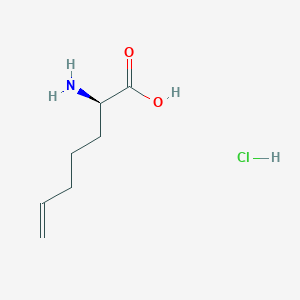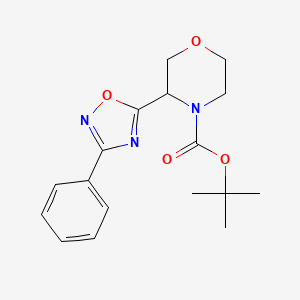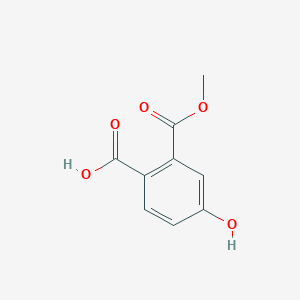
2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-fluoro-5-(trifluoromethoxy)pyridine is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of various compounds . The major use of such derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine, involves various methods. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces the desired compound .Molecular Structure Analysis
The molecular structure of 2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine is represented by the formula C6H3ClF3NO . The InChI code for this compound is 1S/C6H3ClF3NO/c7-5-2-1-4 (3-11-5)12-6 (8,9)10/h1-3H .Chemical Reactions Analysis
The chemical reactions involving 2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine are based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine include a molecular weight of 197.54 . The compound is stored at temperatures between 2-8°C in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Agrochemicals
- Crop Protection : 2,5-CTF derivatives are widely used in protecting crops from pests. The first commercially successful derivative, fluazifop-butyl , paved the way for more than 20 new 2,5-CTF-containing agrochemicals with ISO common names. These compounds exhibit potent pesticidal activity due to the combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s unique characteristics .
Pharmaceuticals
- Drug Development : Several 2,5-CTF derivatives have made their mark in pharmaceutical research. Five pharmaceutical products containing the 2,5-CTF moiety have received market approval, and many others are currently undergoing clinical trials. The fluorine atom’s influence on biological activity, along with the pyridine scaffold, contributes to their efficacy .
Veterinary Applications
- Animal Health : Two veterinary products containing 2,5-CTF have been granted market approval. These compounds play a role in protecting animals from diseases and parasites .
Chemical Intermediates
- Synthetic Building Blocks : 2,5-CTF serves as an intermediate in the synthesis of other valuable compounds. For example, it is a key precursor for fluazifop , a herbicide used in crop protection. The straightforward one-step reaction to obtain 2,5-CTF makes it an attractive building block .
Functional Materials
- Fluorinated Compounds : As part of the broader field of fluorinated organic chemicals, 2,5-CTF contributes to the development of functional materials. Its unique properties make it valuable for designing novel materials with specific properties .
Chemical Research and Development
- Synthetic Protocols : Researchers have developed various synthetic protocols for creating -CF3-containing compounds, expanding the toolkit available to chemists. These compounds find applications in both biological and chemical contexts .
Wirkmechanismus
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
The future directions for 2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine and its derivatives are promising. It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future . These compounds have a unique place in the discovery chemist’s arsenal due to the effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds .
Eigenschaften
IUPAC Name |
2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4NO/c7-5-4(8)1-3(2-12-5)13-6(9,10)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZIOKPUEUOATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B6619127.png)
![3-[hydroxy(propoxy)phosphoryl]propanoic acid](/img/structure/B6619131.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine](/img/structure/B6619139.png)


![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate](/img/structure/B6619158.png)

![tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate](/img/structure/B6619166.png)





![N-[4-(2-Pyrazinylthio)phenyl]acetamide](/img/structure/B6619210.png)